molecular formula C12H16F3N5 B11727888 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11727888
M. Wt: 287.28 g/mol
InChI Key: RGCLRZCPKDJBCK-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The reaction conditions often include refluxing in a mixture of methanol and water, followed by work-up and distillation to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping and bromination with N-bromosuccinimide (NBS) are employed to achieve regioselective functionalization of the pyrazole ring . These methods are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include NBS for bromination, n-butyllithium (n-BuLi) for lithiation, and various electrophiles for trapping . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS yields 4-bromopyrazoles, which can be further functionalized through halogen-metal exchange or direct ortho-lithiation .

Scientific Research Applications

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H16F3N5/c1-3-5-20-6-4-10(17-20)16-7-9-8-19(2)18-11(9)12(13,14)15/h4,6,8H,3,5,7H2,1-2H3,(H,16,17)

InChI Key

RGCLRZCPKDJBCK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2C(F)(F)F)C

Origin of Product

United States

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